BDP R6G alkyne
Overview
Description
BDP R6G alkyne is a borondipyrromethene dye that has been specifically tuned to match the excitation and emission channels of the classical rhodamine 6G dye. This compound is known for its high extinction coefficient and excellent quantum yield, making it ideal for various labeling applications. The terminal alkyne derivative of BDP R6G is particularly useful for click chemistry, a powerful tool for bioconjugation and molecular labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BDP R6G alkyne involves the preparation of the borondipyrromethene core followed by the introduction of the alkyne functional group. The general synthetic route includes:
Formation of the Borondipyrromethene Core: This step involves the condensation of pyrrole with an aldehyde in the presence of a boron trifluoride etherate catalyst.
Introduction of the Alkyne Group: The alkyne group is introduced through a reaction with propargyl bromide under basic conditions, typically using potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Condensation Reactions: Large-scale condensation of pyrrole and aldehyde.
Alkyne Functionalization: Introduction of the alkyne group using propargyl bromide in large reactors.
Purification: The final product is purified using column chromatography and recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
BDP R6G alkyne primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage.
Common Reagents and Conditions
Reagents: Azides, copper sulfate, sodium ascorbate.
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of the BDP R6G dye .
Scientific Research Applications
BDP R6G alkyne has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking studies.
Medicine: Utilized in diagnostic assays and therapeutic monitoring.
Industry: Applied in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of BDP R6G alkyne involves its ability to undergo click chemistry reactions, forming stable triazole linkages with azides. This reaction is facilitated by the presence of copper ions, which catalyze the cycloaddition process. The resulting conjugates are highly stable and retain the fluorescent properties of the BDP R6G dye, making them useful for various applications .
Comparison with Similar Compounds
BDP R6G alkyne is unique due to its high extinction coefficient, excellent quantum yield, and photostability. Similar compounds include:
BDP R6G amine: An amine derivative used for conjugation with electrophiles.
BDP R6G azide: An azide derivative used for click chemistry with alkynes.
BDP R6G carboxylic acid: A carboxylic acid derivative used for conjugation with amines
This compound stands out due to its terminal alkyne group, which allows for highly efficient and specific click chemistry reactions, making it a versatile tool in various scientific and industrial applications .
Properties
IUPAC Name |
3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BF2N3O/c1-2-14-25-21(28)13-11-17-8-9-18-15-19-10-12-20(16-6-4-3-5-7-16)27(19)22(23,24)26(17)18/h1,3-10,12,15H,11,13-14H2,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYXFSSDBMYMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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